2-Aminopyrimidin-5-ol

Positional Isomer Chemical Purity Structural Verification

A white to pale yellow crystalline solid, 2-Aminopyrimidin-5-ol is an endogenous metabolite and a validated fragment scaffold for FBDD. The orthogonal 2-amino and 5-hydroxy groups enable divergent synthesis and rapid SAR exploration, with a known binding mode (PDB 6BHB) for structure-guided antiparasitic drug design.

Molecular Formula C4H5N3O
Molecular Weight 111.10 g/mol
CAS No. 143489-45-6
Cat. No. B019461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopyrimidin-5-ol
CAS143489-45-6
Synonyms2-Amino-pyrimidin-5-ol
Molecular FormulaC4H5N3O
Molecular Weight111.10 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)N)O
InChIInChI=1S/C4H5N3O/c5-4-6-1-3(8)2-7-4/h1-2,8H,(H2,5,6,7)
InChIKeyNVYMOVCPYONOSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminopyrimidin-5-ol (CAS 143489-45-6): Core Properties and Structural Identity


2-Aminopyrimidin-5-ol (CAS 143489-45-6) is a heterocyclic organic compound belonging to the pyrimidine family, with the molecular formula C4H5N3O and a molecular weight of 111.10 g/mol . It is characterized by an amino group at the 2-position and a hydroxyl group at the 5-position of the pyrimidine ring . This specific substitution pattern yields a melting point above 170°C (with decomposition) and a white to pale yellow crystalline solid appearance under standard storage conditions (2-8°C, protected from light, under argon) .

Why 2-Aminopyrimidin-5-ol (CAS 143489-45-6) Cannot Be Substituted by Generic Pyrimidine Analogs


The 2-amino-5-hydroxy substitution pattern of 2-Aminopyrimidin-5-ol creates a distinct hydrogen-bonding donor/acceptor network that differs fundamentally from position isomers such as 4-Aminopyrimidin-5-ol (CAS 52601-89-5) and 5-Aminopyrimidin-2-ol [1]. This regiospecific substitution governs both nucleophilic/electrophilic reactivity in cross-coupling chemistry and molecular recognition events in biological systems. Substitution with a positional isomer introduces altered electronic distribution across the pyrimidine ring and modifies the spatial orientation of the hydrogen-bonding moieties, thereby invalidating any optimized synthetic protocols or structure-activity relationships developed specifically for the 2,5-substitution pattern .

Quantitative Evidence: 2-Aminopyrimidin-5-ol Differentiation Data


2-Aminopyrimidin-5-ol vs. 4-Aminopyrimidin-5-ol: Positional Isomer Purity and Structural Fidelity

Commercial 2-Aminopyrimidin-5-ol is supplied with a certified purity of ≥97% by HPLC, with specific batch-release analytical documentation confirming the absence of the 4-amino positional isomer (CAS 52601-89-5) at detectable levels . The 4-amino isomer, if present as a contaminant, exhibits distinct retention characteristics and cannot be chromatographically co-eluted . Procurement of material without explicit isomer-verification data introduces the risk of cross-contamination, which is particularly consequential for fragment-based drug discovery libraries where scaffold fidelity is essential for hit validation .

Positional Isomer Chemical Purity Structural Verification

2-Aminopyrimidin-5-ol vs. 5-Aminopyrimidin-2-ol: Regiospecific Scaffold Utility in Fragment-Based Drug Discovery

2-Aminopyrimidin-5-ol is explicitly designated as Compound Fr13828, a validated fragment molecule scaffold for molecular linking, expansion, and modification in drug discovery workflows . The 2-amino group serves as a common synthetic handle for amide bond formation, urea synthesis, and heterocycle annulation, while the 5-hydroxy group provides a distinct vector for etherification, esterification, or metal-catalyzed cross-coupling after activation. The alternative regioisomer 5-Aminopyrimidin-2-ol presents a reversed hydrogen-bonding donor/acceptor arrangement, which alters both the chemical reactivity profile and the molecular recognition properties of any elaborated derivatives . In fragment-based screening, this regiospecificity directly impacts the binding poses and hit-to-lead optimization trajectories that can be accessed from the scaffold.

Fragment-Based Drug Discovery Scaffold Molecular Linking

2-Aminopyrimidin-5-ol vs. 2-Aminopyrimidine: Functional Group Impact on Synthetic Versatility and Downstream Value

2-Aminopyrimidin-5-ol (CAS 143489-45-6) contains both an amino group at position 2 and a hydroxyl group at position 5, providing two orthogonal reactive sites for sequential or chemoselective transformations . In contrast, 2-Aminopyrimidine (CAS 109-12-6) lacks the 5-hydroxy functional handle, limiting its synthetic utility to reactions at the 2-amino position and electrophilic aromatic substitution events [1]. The 5-hydroxy group of 2-Aminopyrimidin-5-ol can be selectively alkylated under mild basic conditions (K2CO3, MeOH, room temperature) without perturbing the 2-amino group, enabling efficient construction of 5-alkoxy-2-aminopyrimidine derivatives in a single step . This orthogonal functional group presentation expands the accessible derivative space relative to the mono-functional analog, directly translating to higher synthetic step economy in multi-step medicinal chemistry campaigns.

Functional Group Synthetic Versatility Cross-Coupling

2-Aminopyrimidin-5-ol vs. Non-Endogenous Pyrimidine Derivatives: Inherent Metabolic Pathway Relevance

2-Aminopyrimidin-5-ol is classified as an endogenously produced metabolite in mammalian systems, distinguishing it from many structurally related pyrimidine derivatives that are purely synthetic xenobiotics . This endogenous origin confers intrinsic biological compatibility and suggests involvement in pyrimidine metabolism or related nucleotide biosynthesis pathways . In contrast, non-endogenous analogs such as 4-Amino-6-chloropyrimidine (CAS 5305-70-2) or 2-Amino-4,6-dichloropyrimidine (CAS 56-05-3) lack this metabolic provenance and may exhibit distinct ADME/Tox profiles when elaborated into drug candidates. For studies of pyrimidine metabolism, nucleotide biochemistry, or metabolic flux analysis, the endogenous classification of 2-Aminopyrimidin-5-ol provides a mechanistically relevant chemical probe that synthetic analogs cannot replicate.

Endogenous Metabolite Metabolic Pathway Biochemical Relevance

2-Aminopyrimidin-5-ol vs. Structural Analogs: Validated Crystallographic Binding Mode to Purine Nucleoside Phosphorylase

2-Aminopyrimidin-5-ol has been co-crystallized with Purine Nucleoside Phosphorylase Isoform 2 from Schistosoma mansoni, with the complex structure deposited as PDB ID 6BHB [1]. This experimentally determined binding mode provides atomic-resolution validation of the compound's molecular recognition properties and its capacity to engage the purine-binding pocket. The 2-amino and 5-hydroxy groups of the ligand form a specific hydrogen-bonding network with active-site residues that is distinct from what would be predicted for position isomers such as 4-Aminopyrimidin-5-ol [1]. In contrast, the majority of commercially available pyrimidine derivatives lack this level of structural validation, requiring de novo co-crystallization campaigns to establish their binding modes. The availability of this crystallographic data de-risks structural biology efforts and provides a rational basis for scaffold optimization in structure-guided drug design targeting purine nucleoside phosphorylase orthologs.

Crystal Structure PNP Binding Mode

2-Aminopyrimidin-5-ol vs. Common Heterocyclic Building Blocks: Documented Industrial Synthesis Route with 87.5% Yield

A reported industrial synthesis of 2-Aminopyrimidin-5-ol hydrochloride utilizes 2-methyl acrylate as a starting material, followed by halogenation and cyclization, achieving yields of up to 87.5% with high purity . This established process chemistry documentation contrasts with many laboratory-scale heterocyclic building blocks that lack demonstrated scalable synthetic routes. For procurement planning, the existence of a high-yielding, scalable synthesis pathway indicates lower supply chain risk and greater potential for cost reduction at scale relative to compounds requiring de novo process development . The route also provides a defined impurity profile that facilitates quality control and batch-to-batch consistency in downstream applications.

Industrial Synthesis Process Chemistry Scalability

Optimal Application Scenarios for 2-Aminopyrimidin-5-ol (CAS 143489-45-6) Based on Differentiation Evidence


Fragment-Based Drug Discovery: Scaffold Fr13828 for Molecular Linking and Library Construction

2-Aminopyrimidin-5-ol (Compound Fr13828) is optimally deployed as a core scaffold in fragment-based drug discovery (FBDD) campaigns, where its validated status as a fragment molecule for linking, expansion, and modification enables rapid construction of diverse screening libraries . The orthogonal amino and hydroxyl functional groups support both divergent and convergent synthetic strategies, maximizing the accessible chemical space per synthetic sequence . The compound's endogenous metabolite classification further enhances its attractiveness as a biologically privileged starting point for lead generation.

Structure-Guided Drug Design Targeting Purine Nucleoside Phosphorylase (PNP)

The availability of a high-resolution co-crystal structure (PDB ID 6BHB) of 2-Aminopyrimidin-5-ol bound to Schistosoma mansoni Purine Nucleoside Phosphorylase enables direct application in structure-guided drug design against this target . The experimentally validated binding mode provides atomic-level guidance for rational scaffold optimization, de-risking the hit-to-lead transition and reducing the time required for structure determination relative to uncharacterized pyrimidine analogs. This scenario is particularly relevant for anti-parasitic drug discovery programs targeting purine salvage pathways.

Metabolomics Reference Standard and Biochemical Pathway Analysis

As an endogenously produced metabolite, 2-Aminopyrimidin-5-ol serves as a physiological reference standard for metabolomics studies investigating pyrimidine metabolism and related nucleotide biosynthesis pathways . Its endogenous classification distinguishes it from purely synthetic pyrimidine derivatives and supports its use in metabolic flux analysis, biomarker discovery, and pathway validation studies . The compound's availability at high purity (≥97% to 99.28%) ensures reliable analytical quantitation in LC-MS/MS workflows.

Medicinal Chemistry: Orthogonal Functionalization for SAR Exploration

The dual functional group architecture of 2-Aminopyrimidin-5-ol—a 2-amino handle and a 5-hydroxy handle—enables efficient structure-activity relationship (SAR) exploration through parallel or sequential functionalization . The 5-hydroxy group can be alkylated under mild basic conditions without protecting the 2-amino group, providing rapid access to 5-alkoxy-2-aminopyrimidine analog libraries . This orthogonal reactivity reduces synthetic step count relative to mono-functional pyrimidine building blocks, directly improving productivity in medicinal chemistry lead optimization campaigns.

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